molecular formula C13H11Cl2NO4S B2381783 3,4-Dichloro-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide CAS No. 2249239-32-3

3,4-Dichloro-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B2381783
CAS No.: 2249239-32-3
M. Wt: 348.19
InChI Key: JKOAMVQJCRTJNR-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound with a complex structure that includes dichloro, hydroxyphenyl, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a suitable benzene derivative to introduce the dichloro groups. This is followed by sulfonation to add the sulfonamide group and methoxylation to introduce the methoxy group. The final step involves the coupling of the hydroxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while substitution of chlorine atoms can result in various substituted derivatives .

Scientific Research Applications

3,4-Dichloro-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydroxyphenyl and methoxy groups can interact with various biological pathways. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(4-hydroxyphenyl)benzamide
  • 3,4-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide
  • 2-Methoxy-4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

Uniqueness

3,4-Dichloro-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4S/c1-20-13-11(7-6-10(14)12(13)15)21(18,19)16-8-2-4-9(17)5-3-8/h2-7,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOAMVQJCRTJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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